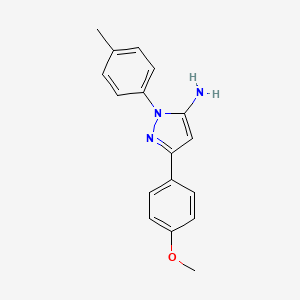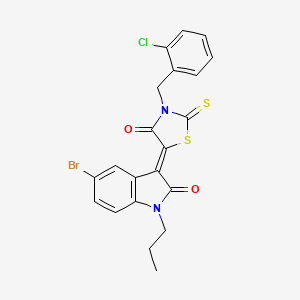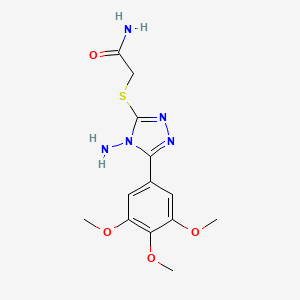
3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C26H20N2O5 This compound is notable for its unique structure, which includes a naphthoyl group, a carbohydrazonoyl linkage, and a methoxybenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves a multi-step process:
Formation of the Naphthoyl Intermediate: The initial step involves the preparation of 3-hydroxy-2-naphthoic acid, which is then converted to its acyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions.
Carbohydrazonoyl Linkage Formation: The acyl chloride is reacted with hydrazine hydrate (N2H4·H2O) to form the carbohydrazide intermediate.
Coupling with Phenyl 4-Methoxybenzoate: The final step involves the coupling of the carbohydrazide intermediate with phenyl 4-methoxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthoyl moiety can be oxidized to form a ketone.
Reduction: The carbohydrazonoyl linkage can be reduced to form a corresponding amine.
Substitution: The methoxy group on the benzoate moiety can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of 3-keto-2-naphthoyl derivative.
Reduction: Formation of 2-(3-hydroxy-2-naphthoyl)phenyl 4-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
相似化合物的比较
Similar Compounds
- 1-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- 3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate
Uniqueness
3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in research and industry, making it a valuable compound for further exploration.
属性
CAS 编号 |
769155-92-2 |
|---|---|
分子式 |
C26H20N2O5 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
[3-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H20N2O5/c1-32-21-11-9-18(10-12-21)26(31)33-22-8-4-5-17(13-22)16-27-28-25(30)23-14-19-6-2-3-7-20(19)15-24(23)29/h2-16,29H,1H3,(H,28,30)/b27-16+ |
InChI 键 |
QDALAPZCKUNEBR-JVWAILMASA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017131.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12017132.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12017134.png)

![4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017137.png)
![2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017140.png)


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017155.png)

![5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12017162.png)

